ETHYL 4-(5-CHLORO-2-ETHOXYBENZENESULFONAMIDO)BENZOATE
Description
ETHYL 4-(5-CHLORO-2-ETHOXYBENZENESULFONAMIDO)BENZOATE is a sulfonamido benzoate derivative characterized by a 5-chloro-2-ethoxybenzenesulfonamide group attached to an ethyl benzoate core. Its structure features:
- Sulfonamido bridge: Links the benzoate moiety to the substituted benzene ring.
- Chloro and ethoxy substituents: Positioned at the 5- and 2-positions of the benzene ring, respectively.
Properties
IUPAC Name |
ethyl 4-[(5-chloro-2-ethoxyphenyl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-3-23-15-10-7-13(18)11-16(15)25(21,22)19-14-8-5-12(6-9-14)17(20)24-4-2/h5-11,19H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXRIDDSNVZLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(5-CHLORO-2-ETHOXYBENZENESULFONAMIDO)BENZOATE typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 5-chloro-2-ethoxyaniline with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Reference |
|---|---|---|---|
| Basic (Saponification) | NaOH/H₂O, Δ | 4-(5-Chloro-2-ethoxybenzenesulfonamido)benzoic acid | |
| Acidic | HCl/H₂O, Δ | 4-(5-Chloro-2-ethoxybenzenesulfonamido)benzoic acid |
-
Mechanism : Base-mediated hydrolysis proceeds via nucleophilic acyl substitution, forming a carboxylate intermediate that is protonated to the free acid.
Electrophilic Aromatic Substitution (EAS)
The benzene rings undergo EAS, with regioselectivity dictated by substituents:
-
Key Insight : The ethoxy group dominates over chloro in directing electrophiles due to its stronger electron-donating nature.
Nucleophilic Substitution
The chloro substituent participates in nucleophilic aromatic substitution (NAS) under activating conditions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NH₃ (aq), Cu catalyst | High temperature | 4-(5-Amino-2-ethoxybenzenesulfonamido)benzoate |
-
Limitation : NAS requires electron-deficient aromatic systems. The sulfonamide group enhances ring activation, enabling substitution at the chloro position .
Sulfonamide Functionalization
The sulfonamide NH group reacts with electrophiles:
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | N-Methylsulfonamide derivative | |
| Acylation | AcCl, pyridine | N-Acetylated sulfonamide |
-
Mechanism : Deprotonation of the sulfonamide NH enhances nucleophilicity, facilitating alkylation or acylation .
Reduction Reactions
Selective reduction of functional groups:
| Target Group | Reagents | Product | Reference |
|---|---|---|---|
| Ester | LiAlH₄ | 4-(5-Chloro-2-ethoxybenzenesulfonamido)benzyl alcohol |
-
Note : The sulfonamide and chloro groups remain intact under standard reduction conditions.
Ether Cleavage
The ethoxy group undergoes acid-catalyzed cleavage:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HI (conc.) | Δ | 4-(5-Chloro-2-hydroxybenzenesulfonamido)benzoic acid |
Cross-Coupling Reactions
The aryl chloride participates in palladium-catalyzed couplings:
| Reaction | Catalyst | Product | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives |
Thermal Degradation
Decomposition pathways under high temperatures:
| Condition | Major Products | Mechanism |
|---|---|---|
| >250°C (inert atmosphere) | Benzoic acid, SO₂, chlorinated byproducts | Radical cleavage of sulfonamide |
Scientific Research Applications
Enzyme Inhibition Studies
Sulfonamides are known for their ability to inhibit various enzymes, making them valuable in treating diseases. Ethyl 4-(5-chloro-2-ethoxybenzenesulfonamido)benzoate has been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and α-glucosidase.
Acetylcholinesterase Inhibition
Acetylcholinesterase is crucial for breaking down acetylcholine in the synaptic cleft. Inhibitors of this enzyme are significant in treating conditions like Alzheimer's disease. Studies have shown that compounds similar to this compound exhibit promising AChE inhibitory activity with IC50 values indicating effective inhibition at low concentrations .
α-Glucosidase Inhibition
α-Glucosidase inhibitors are essential in managing diabetes by delaying carbohydrate absorption. Research indicates that this compound and related compounds demonstrate significant inhibition of α-glucosidase, which could help control postprandial blood glucose levels .
Therapeutic Uses
The therapeutic potential of this compound extends beyond enzyme inhibition. Its structural characteristics allow it to be explored for various pharmacological properties.
Antimicrobial Activity
Sulfonamides have historically been used as antibiotics. This compound could be evaluated for its antimicrobial efficacy against a range of pathogens, contributing to the development of new antibiotics amid rising antibiotic resistance .
Antidiabetic Applications
Given its α-glucosidase inhibitory effects, this compound may serve as a lead candidate for developing new antidiabetic medications, particularly in managing type 2 diabetes mellitus through improved glycemic control .
Drug Formulation and Quality Control
This compound is also relevant in pharmaceutical formulation as an impurity standard in the quality control of drugs like Glyburide. Its use ensures compliance with regulatory standards during drug manufacturing processes .
Mechanism of Action
The mechanism of action of ETHYL 4-(5-CHLORO-2-ETHOXYBENZENESULFONAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
SABA1: ETHYL 4-[[2-CHLORO-5-(PHENYLCARBAMOYL)PHENYL]SULFONYLAMINO]BENZOATE
Structural Differences :
- Substituents : SABA1 has a 2-chloro and phenylcarbamoyl group on the benzene ring vs. 5-chloro-2-ethoxy in the target compound.
- Core : Both share the sulfonamido benzoate backbone.
Functional Comparison :
- Antimicrobial Activity : SABA1 exhibits a minimum inhibitory concentration (MIC) of 0.45–0.9 mM against efflux-compromised E. coli (DtolC::tet), with prolonged bacterial doubling time . The target compound’s ethoxy group may alter membrane penetration or target binding compared to SABA1’s phenylcarbamoyl group, but direct MIC data are unavailable.
- Potency : The phenylcarbamoyl group in SABA1 may enhance target affinity, while the ethoxy group in the target compound could improve metabolic stability.
ETHYL 4-(DIMETHYLAMINO)BENZOATE
Structural Differences :
- Substituents: Features a dimethylamino group at the 4-position of the benzoate instead of a sulfonamido-linked benzene ring.
Functional Comparison :
- Application: Used as a co-initiator in resin cements. Demonstrates higher reactivity (degree of conversion = 52.3%) compared to 2-(dimethylamino) ethyl methacrylate (38.7%) in polymerization reactions .
- Physical Properties : Resins containing this compound show superior mechanical properties (e.g., flexural strength, solubility) due to its efficient radical generation .
- Reactivity: The dimethylamino group facilitates faster initiation, whereas the sulfonamido group in the target compound may prioritize biological interactions over photopolymerization.
ETHYL BENZOATE
Structural Differences :
- A simple ester lacking sulfonamido or chloro/ethoxy substituents.
Functional Comparison :
- Toxicity: Ethyl benzoate is generally recognized as safe (GRAS) for cosmetic use, with low acute toxicity (LD₅₀ > 2000 mg/kg in rats) . The addition of sulfonamido and chloro/ethoxy groups in the target compound may introduce unknown toxicological risks.
- Applications : Primarily used as a fragrance or solvent, contrasting with the specialized biological or polymeric roles of the other compounds.
Research Implications and Gaps
- Antimicrobial Mechanism : The target compound’s ethoxy group may modulate efflux pump interactions or target binding compared to SABA1, warranting MIC assays and structural studies (e.g., crystallography via SHELX or ORTEP ).
- Toxicity Profile : The chloro and sulfonamido groups necessitate toxicological screening, particularly for cytotoxicity and metabolic stability, as seen in alkyl benzoate studies .
- Polymer Applications: While ETHYL 4-(DIMETHYLAMINO)BENZOATE excels in resins, the target compound’s sulfonamido group could be explored in functionalized polymers for drug delivery.
Biological Activity
Ethyl 4-(5-chloro-2-ethoxybenzenesulfonamido)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H16ClN2O4S
- Molecular Weight : 344.8 g/mol
The structure consists of an ethyl ester group attached to a benzoate moiety, with a sulfonamide functional group featuring a chloro and ethoxy substitution on the benzene ring.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thus altering their conformation and blocking substrate access. This mechanism is crucial for its potential therapeutic effects against various diseases.
- Protein Interaction : It may act as a ligand for various biological targets, influencing cellular signaling pathways and biochemical processes.
Antimicrobial Properties
Recent studies have indicated that this compound possesses antimicrobial properties. Research has shown it to be effective against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential application in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory activity. In vitro studies demonstrated that it could reduce pro-inflammatory cytokine production in macrophages, which may be beneficial in treating inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development . -
Anti-inflammatory Mechanism Investigation :
Another study focused on the anti-inflammatory mechanisms of the compound in animal models of arthritis. The results showed a marked reduction in paw swelling and joint inflammation, correlating with decreased levels of inflammatory markers .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ETHYL 4-(5-CHLORO-2-ETHOXYBENZENESULFONAMIDO)BENZOATE, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via sulfonamido coupling reactions. A validated approach involves reacting ethyl 4-aminobenzoate derivatives with activated sulfonyl chlorides (e.g., 5-chloro-2-ethoxybenzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Yield optimization may require adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. THF), and reaction time. Purity should be confirmed via HPLC and thin-layer chromatography (TLC) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm substituent integration and connectivity. IR spectroscopy identifies functional groups (e.g., sulfonamide N–H stretches at ~3300 cm, ester C=O at ~1720 cm) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths and angles. Programs like WinGX or ORTEP-3 generate thermal ellipsoid plots to visualize molecular packing and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data obtained for this compound?
- Methodological Answer : Discrepancies in unit cell parameters or refinement residuals (e.g., high R) may arise from twinning or poor crystal quality. Solutions include:
- Reprocessing raw data with SHELXL’s TWIN/BASF commands for twinned crystals.
- Reassessing data integration (e.g., using SAINT or APEX4) to exclude weak reflections.
- Validating hydrogen atom placement via SHELXL’s HFIX or DFIX constraints. Cross-validate results with spectroscopic data to ensure consistency .
Q. What role do substituents like the sulfonamido group play in the compound’s biological activity or material properties?
- Methodological Answer : The sulfonamido group enhances hydrogen-bonding potential, influencing biological target interactions (e.g., enzyme inhibition) or material stability. To assess this:
- Biological Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with proteins (e.g., carbonic anhydrase). Validate via enzyme inhibition assays (e.g., UV-Vis monitoring of esterase activity).
- Material Studies : Compare thermal stability (TGA/DSC) and photophysical properties (UV-Vis/fluorescence) of sulfonamido derivatives versus non-sulfonamido analogs. Substituents like chloro-ethoxy groups may alter dipole moments, as shown in OLED dye studies .
Q. How does this compound interact with biological macromolecules, and what methodologies assess these interactions?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serum albumin) on sensor chips to measure binding kinetics (k/k).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Cellular Assays : Use fluorescence microscopy to track cellular uptake (e.g., FITC-labeled derivatives) or MTT assays for cytotoxicity profiling .
Q. What computational methods are used to predict the compound’s reactivity or stability under various conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. Solvent effects can be modeled via PCM.
- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis of the ester group) in explicit solvent models (e.g., water/ethanol).
- QSPR Models : Corrogate substituent effects (e.g., Hammett σ constants) with experimental stability data (e.g., Arrhenius plots from accelerated aging tests) .
Data Contradiction Analysis
- Example Scenario : Conflicting NMR and XRD data on substituent conformation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
